

# Application Notes and Protocols for Trisekvens Hormone Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for **Trisekvens**, a sequential estrogen-progestogen hormone replacement therapy (HRT). The information is intended to guide research, clinical trial design, and further drug development in the field of menopausal hormone therapy.

#### **Patient Selection Criteria**

The appropriate selection of patients is crucial for maximizing the therapeutic benefits of **Trisekvens** while minimizing potential risks. A thorough evaluation of the patient's medical history, symptoms, and risk factors is mandatory before initiating therapy.

#### **Indications for Use**

**Trisekvens** is primarily indicated for:

- Hormone Replacement Therapy (HRT): For the treatment of estrogen deficiency symptoms
  in postmenopausal women who are at least 6 months post-menopause and have an intact
  uterus.[1][2][3] Common symptoms include hot flushes, night sweats, and urogenital atrophy.
   [3]
- Osteoporosis Prevention: For the prevention of osteoporosis in postmenopausal women at high risk of future fractures who are intolerant of, or have contraindications to, other medicinal products approved for the prevention of osteoporosis.[3]



#### **Contraindications**

**Trisekvens** is contraindicated in women with any of the following conditions:

- Known, suspected, or history of breast cancer.[4][5]
- Known, suspected, or history of estrogen-dependent malignant tumors (e.g., endometrial cancer).[4][5]
- Undiagnosed genital bleeding.[5]
- Untreated endometrial hyperplasia.[5]
- Previous or current venous thromboembolism (VTE), such as deep vein thrombosis or pulmonary embolism.[5]
- Known thrombophilic disorders (e.g., protein C, protein S, or antithrombin deficiency).
- Active or recent arterial thromboembolic disease (e.g., angina, myocardial infarction).
- Acute liver disease or a history of liver disease where liver function tests have not returned to normal.[4]
- Porphyria.
- Known hypersensitivity to the active substances or to any of the excipients.

#### **Conditions Requiring Supervision**

Patients with the following conditions require careful monitoring when on **Trisekvens** therapy, as these conditions may recur or be exacerbated:

- Leiomyoma (uterine fibroids) or endometriosis.
- Risk factors for thromboembolic disorders.
- Risk factors for estrogen-dependent tumors (e.g., first-degree heredity for breast cancer).
- Hypertension.



- Liver disorders (e.g., liver adenoma).
- Diabetes mellitus with or without vascular involvement.
- · Cholelithiasis.
- Migraine or severe headache.[4]
- Systemic lupus erythematosus.
- A history of endometrial hyperplasia.
- · Epilepsy.
- Asthma.
- · Otosclerosis.

#### **Data Presentation**

The following tables summarize quantitative data from clinical trials and prescribing information related to the efficacy and safety of **Trisekvens** and similar sequential estradiol and norethisterone acetate regimens.

## Table 1: Efficacy of Trisekvens in the Treatment of Menopausal Symptoms and Prevention of Osteoporosis



| Efficacy Endpoint                                             | Study Population        | Treatment Duration  | Results                                                                                                                                                                                   |
|---------------------------------------------------------------|-------------------------|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vasomotor Symptoms                                            | Postmenopausal<br>women | 3 months to 3 years | Oral HRT demonstrates a significant reduction in the weekly frequency of hot flushes, with a relative reduction of 77% compared to placebo.[6]                                            |
| Bone Mineral Density<br>(BMD) - Spine                         | Postmenopausal<br>women | 2 years             | In a study of a continuous combined HRT with 2 mg estradiol and 1 mg norethisterone acetate, a significant increase in spinal BMD of over 5% was observed.[7]                             |
| Bone Mineral Density<br>(BMD) - Forearm and<br>Total Skeleton | Postmenopausal<br>women | 2 years             | A slight but significant increase in bone mineral content in the forearms and total skeleton was observed within the first year of treatment, after which bone mass remained constant.[7] |

## Table 2: Frequency of Adverse Events Associated with Trisekvens



| System Organ<br>Class                                | Very Common<br>(≥1/10)                 | Common<br>(≥1/100 to<br><1/10)                     | Uncommon<br>(≥1/1,000 to<br><1/100)         | Rare<br>(≥1/10,000 to<br><1/1,000) |
|------------------------------------------------------|----------------------------------------|----------------------------------------------------|---------------------------------------------|------------------------------------|
| Reproductive<br>system and<br>breast disorders       | Breast pain or tenderness[8]           | Vaginal<br>bleeding[8]                             | Endometrial<br>hyperplasia,<br>Dysmenorrhea |                                    |
| Nervous system disorders                             | Headache[5]                            | Migraine,<br>Dizziness                             |                                             |                                    |
| Gastrointestinal<br>disorders                        | Nausea,<br>Abdominal<br>pain[5]        | Dyspepsia,<br>Vomiting,<br>Flatulence,<br>Bloating |                                             |                                    |
| Skin and subcutaneous tissue disorders               | Rash, Urticaria,<br>Pruritus           | Hirsutism, Acne                                    | _                                           |                                    |
| Psychiatric<br>disorders                             | Depression or aggravated depression[4] | Insomnia,<br>Anxiety,<br>Nervousness               |                                             |                                    |
| General disorders and administration site conditions | Edema                                  |                                                    |                                             |                                    |
| Vascular<br>disorders                                | Venous<br>thromboembolis<br>m          |                                                    |                                             |                                    |

## **Experimental Protocols**

The following sections outline a generalized experimental protocol for a clinical trial evaluating a sequential hormone therapy like **Trisekvens**, based on common methodologies in the field.



#### Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for evaluating the efficacy and safety of HRT.

- Participants: Healthy, postmenopausal women (at least 12 months since their last menstrual period), aged 45-65 years, with an intact uterus and experiencing a minimum number of moderate to severe hot flushes per day or week (e.g., ≥7 per day or ≥50 per week).
- Randomization: Participants are randomly assigned to receive either Trisekvens or a matching placebo in a 1:1 ratio.
- Blinding: Both the participants and the investigators are blinded to the treatment assignment.
- Treatment Period: A typical treatment duration for assessing vasomotor symptoms is 12 weeks, while studies on bone mineral density require at least 24 months.
- Washout Period: A washout period of 4 to 8 weeks is required for women who have previously been on other hormone therapies.[9]

#### **Efficacy Assessments**

- Vasomotor Symptoms:
  - Primary Endpoint: Change from baseline in the frequency and severity of moderate to severe vasomotor symptoms, as recorded in a daily patient diary.
  - Secondary Endpoints: Patient-reported outcomes on quality of life using validated questionnaires such as the Menopause-Specific Quality of Life (MENQOL) questionnaire.
- Bone Mineral Density:
  - Primary Endpoint: Percentage change in BMD at the lumbar spine and total hip from baseline, measured by dual-energy X-ray absorptiometry (DXA).
  - Assessments: DXA scans are performed at baseline and at regular intervals (e.g., 12 and 24 months).



- · Endometrial Safety:
  - Primary Endpoint: Incidence of endometrial hyperplasia and cancer.
  - Assessments: Endometrial biopsies are performed at baseline and at the end of the study.
     Transvaginal ultrasound to measure endometrial thickness can be used as a screening tool.

#### **Safety Assessments**

- Adverse Events: All adverse events are recorded at each study visit, and their severity and relationship to the study drug are assessed.
- Clinical Laboratory Tests: Blood chemistry, hematology, and lipid profiles are monitored at baseline and at specified intervals throughout the study.
- Physical and Gynecological Examinations: Including breast examination and blood pressure measurement, are conducted at baseline and at the end of the study.

# Visualizations Signaling Pathway of Estrogen and Progestogen in the Endometrium





Click to download full resolution via product page

Caption: Estrogen and progestogen signaling in endometrial cells.

### **Patient Selection Workflow for Trisekvens Therapy**





Click to download full resolution via product page

Caption: Workflow for selecting patients for **Trisekvens** therapy.



#### **Logical Relationship of Trisekvens Components**



Click to download full resolution via product page

Caption: Logical relationship of **Trisekvens** components and their effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medicines.org.uk [medicines.org.uk]
- 2. oladoctor.com [oladoctor.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 5. nps.org.au [nps.org.au]
- 6. Oral estrogen replacement therapy versus placebo for hot flushes: a systematic review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous oestrogen-progestogen treatment and bone metabolism in post-menopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]



- 9. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Application Notes and Protocols for Trisekvens Hormone Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213389#patient-selection-criteria-for-trisekvens-hormone-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com